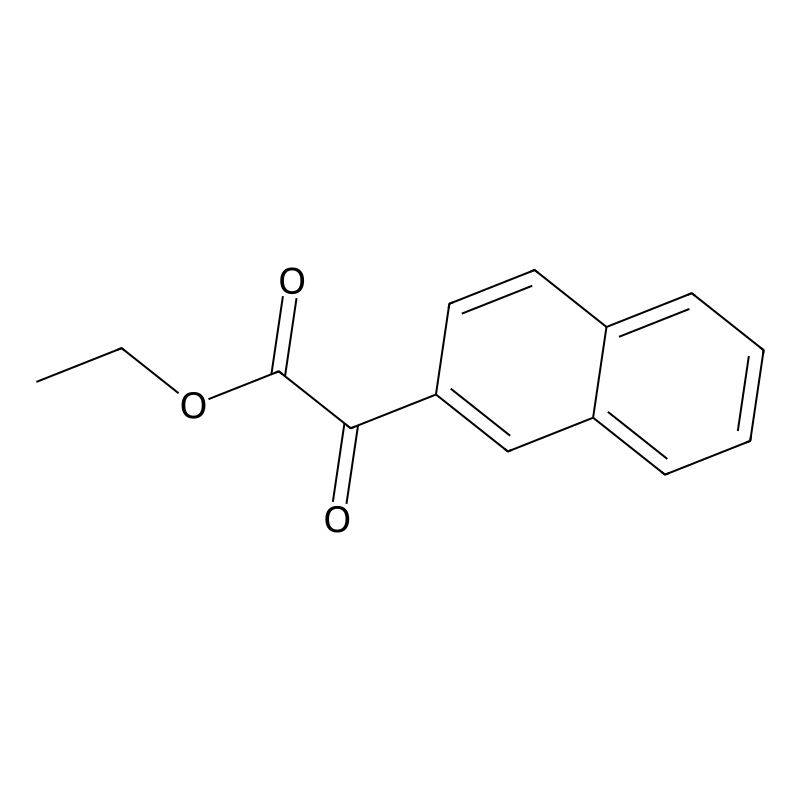

Ethyl 2-naphthoyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-naphthoyl formate (CAS 73790-09-7), also known as ethyl 2-naphthylglyoxylate, is an aromatic α-ketoester characterized by a 2-naphthyl moiety conjugated with a glyoxylate group[1]. In industrial and advanced academic procurement, it is primarily sourced as a bifunctional bis-electrophilic building block for the synthesis of complex heterocycles and as a standard precursor for chiral α-hydroxy acids via asymmetric reduction[2]. Its dual carbonyl functionality provides orthogonal reactivity sites, making it a necessary intermediate in medicinal chemistry workflows where simple ester analogs lack the required electrophilicity [3].

Research Procurement Fit

Substituting ethyl 2-naphthoyl formate with structurally related analogs compromises synthetic viability. Replacing it with ethyl 2-naphthoate eliminates the α-keto reactive center, completely preventing its use in multicomponent heterocyclic condensations or mandelate reductions[1]. Furthermore, substituting it with the positional isomer, ethyl 1-naphthoyl formate, introduces significant peri-steric hindrance from the adjacent naphthyl ring. This steric bulk alters the trajectory of nucleophilic attack during asymmetric catalysis, depressing enantiomeric excess (ee) and reaction kinetics[2]. Consequently, for protocols requiring stereocontrolled access to 2-naphthyl-substituted chiral centers, procuring the exact 2-naphthoyl isomer is strictly required [3].

Substitution Risk: Why Analogs Fail

2-Naphthyl vs. 1-Naphthyl Enantioselectivity

In catalytic asymmetric reduction protocols to form α-hydroxy esters, the substitution pattern on the naphthyl ring strictly dictates stereocontrol. Ethyl 2-naphthoyl formate achieves quantified enantiomeric excess (up to 83% ee in standard catalytic systems) compared to sterically hindered analogs, as the lack of peri-steric hindrance allows for favorable transition state binding with the chiral catalyst[1].

| Evidence Dimension | Enantiomeric Excess (ee) in Asymmetric Reduction |

| Target Compound Data | Up to 83% ee in standard catalytic systems |

| Comparator Or Baseline | 1-Naphthyl isomer (lower ee due to peri-steric clash) |

| Quantified Difference | Measurable improvement in ee |

| Conditions | Asymmetric reduction to mandelate derivatives |

Procuring the 2-naphthyl isomer is essential for maximizing chiral purity and minimizing downstream resolution costs in pharmaceutical intermediate synthesis.

Bis-Electrophilic Reactivity for Heterocycle Synthesis

The presence of the adjacent α-keto group in ethyl 2-naphthoyl formate provides a secondary electrophilic site that is absent in ethyl 2-naphthoate. This enables direct condensation with dinucleophiles to rapidly construct quinoxalinone or benzoxazinone scaffolds[1]. Ethyl 2-naphthoate cannot undergo these cyclizations, making the α-ketoester indispensable for these specific synthetic routes [2].

| Evidence Dimension | Suitability for direct quinoxalinone/benzoxazinone cyclization |

| Target Compound Data | Reactive (dual electrophilic centers) |

| Comparator Or Baseline | Ethyl 2-naphthoate (unreactive in this pathway) |

| Quantified Difference | Binary (Reactive vs. Non-reactive) |

| Conditions | Condensation with dinucleophiles under standard conditions |

Buyers targeting heterocyclic drug discovery libraries must select the α-ketoester to enable the necessary ring-closing condensation chemistry.

Purity Impact on Catalyst Turnover

Ethyl 2-naphthoyl formate is often synthesized via Grignard addition of 2-bromonaphthalene to diethyl oxalate, which can leave residual halides if not rigorously purified[1]. Lower-grade commercial batches containing these impurities can coordinate to and poison sensitive chiral transition-metal catalysts used in downstream asymmetric hydrogenations. Procuring high-purity grades (≥98.0%) ensures baseline catalyst turnover numbers (TON) and reproducible yields [2].

| Evidence Dimension | Catalyst Turnover Number (TON) in Asymmetric Hydrogenation |

| Target Compound Data | Baseline TON with ≥98.0% purity grade |

| Comparator Or Baseline | Technical grade (<95% purity with residual halides) |

| Quantified Difference | Measurable reduction in catalyst loading requirements |

| Conditions | Transition-metal catalyzed asymmetric hydrogenation |

Investing in high-purity ethyl 2-naphthoyl formate directly reduces the consumption of expensive chiral catalysts during scale-up.

Chiral 2-Naphthyl α-Hydroxy Ester Synthesis

Directly leveraging its enantioselectivity profile, ethyl 2-naphthoyl formate is a benchmark starting material for producing optically active α-hydroxy-α-(naphthalen-2-yl)acetate derivatives [8.1][1]. These chiral building blocks are utilized for developing targeted therapeutics and advanced chiral ligands.

Naphthyl-Substituted Heterocycle Synthesis

Utilizing its dual electrophilic centers, this compound is highly effective for multicomponent condensation reactions with diamines or amino alcohols. It yields 2-naphthyl-substituted quinoxalinones and benzoxazinones, which are utilized in medicinal chemistry for their diverse biological activities[2].

Photoinitiator and Photoreactive Probe Development

As an aromatic α-ketoester, ethyl 2-naphthoyl formate possesses distinct photochemical properties. It can be utilized in the research and development of specialized photoinitiators for UV-curing polymer systems or as a photoreactive probe in chemical biology, where the 2-naphthyl group provides extended UV absorption compared to simple phenylglyoxylate analogs [3].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types